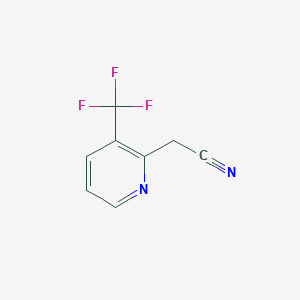![molecular formula C11H14BrNO2S B1398168 1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]- CAS No. 1056421-99-8](/img/structure/B1398168.png)
1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Descripción general
Descripción
“1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and complex. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is the preparation of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Aplicaciones Científicas De Investigación
1. Potential Treatment for Cognitive Disorders
1H-Indole derivatives, such as 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), have been identified as potent and selective antagonists of the 5-hydroxytryptamine-6 receptor (5-HT6R). This compound has shown promise in the treatment of cognitive disorders like Alzheimer's disease due to its high affinity at human 5-HT6R and selectivity over a wide range of target sites. It demonstrates robust preclinical efficacy and has completed Phase-1 evaluation for safety and pharmacokinetics (Nirogi et al., 2017).
2. Electrooxidative Metal-Free Dehydrogenative Sulfonylation
The electrochemical α-sulfonylation of 1H-indole with arenesulfinates is a significant application in chemical synthesis. This process allows for the smooth sulfonylation of a variety of indoles at room temperature under metal-free and chemical-oxidant-free conditions. It has been applied to the synthesis of biologically active 5-HT6 modulators, showcasing the versatility and functional group tolerance of this reaction (Feng et al., 2017).
3. Synthesis of 5-Ethyl-1H-Indole
Magnesium-catalyzed dephenylsulfonylation has been developed for the synthesis of 5-ethyl-1H-indole from 5-[2-(phenyl sulfonyl)ethyl]-1H-indole. This method provides a novel approach for the synthesis of substituted indoles, which are important lead compounds in drug development due to their extensive pharmacological activity (Rao et al., 2017).
4. Palladium-Catalyzed Direct C-H Bond Sulfonylation
Palladium-catalyzed direct C-H bond sulfonylation of indoles with the insertion of sulfur dioxide represents an efficient method for generating 2-sulfonated indoles. This synthetic approach merges palladium catalysis and insertion of sulfur dioxide via a radical process, enhancing the versatility of indole derivatization (Liu et al., 2017).
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-” could involve further exploration of its biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFIAKHKHOAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]- | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)
amine](/img/structure/B1398086.png)
![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)

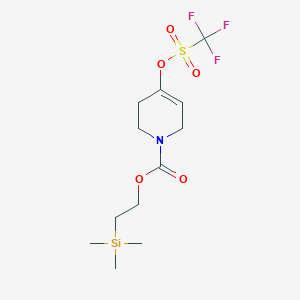
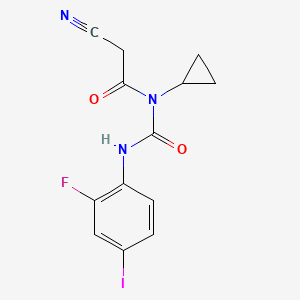

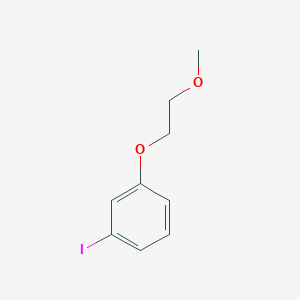

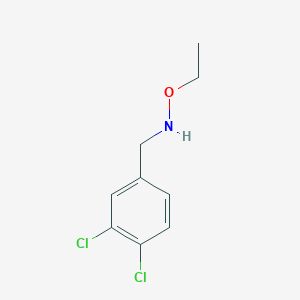
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
